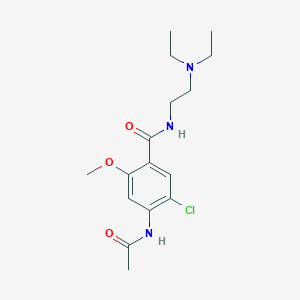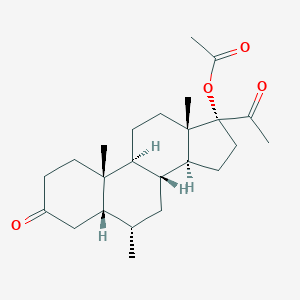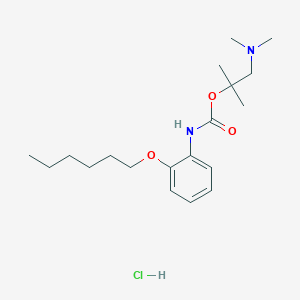
2-(1H-imidazol-1-yl)benzaldehyde
Übersicht
Beschreibung
2-(1H-imidazol-1-yl)benzaldehyde is a compound that features an imidazole ring, a five-membered planar ring containing two nitrogen atoms, which is attached to a benzaldehyde moiety. This structure is a key intermediate in the synthesis of various heterocyclic compounds and has been studied for its potential applications in material science, pharmaceuticals, and as a building block for more complex molecules .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the condensation of o-phenylenediamine with different aldehydes in the presence of catalysts or under specific conditions can lead to the formation of benzimidazole derivatives . Similarly, the condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde has been reported to yield substituted benzaldehydes . Multicomponent, one-pot synthesis methods have also been developed for the efficient synthesis of tetrasubstituted imidazoles, which involve the cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using single-crystal X-ray diffraction techniques. For example, the crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was elucidated and found to crystallize in the orthorhombic space group, with the crystal structure being stabilized by intermolecular interactions . Similarly, the crystallographic characterization of 4-(1H-imidazol-1-yl)benzaldehyde revealed weak C-H...N/O interactions and provided insights into the angles between the mean planes of the imidazole and arene rings .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions due to the presence of both reactive nitrogen atoms and the aldehyde group. For instance, the insertion of benzyl groups between the aldehyde and imidazole of 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been achieved in a transition-metal-free process, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reactivity of imidazole derivatives towards benzaldehyde-based derivatives has been explored, with certain lanthanide metal-organic frameworks showing selective sensitivity and potential as fluorescence sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV. Quantum chemical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict and understand the molecular and spectroscopic features of these compounds . The synthesized imidazole derivatives have also been evaluated for their potential biological activities, such as antioxidant and antimicrobial activities, which are important for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Applications :
- 2-(1H-imidazol-1-yl)benzaldehyde derivatives have been used to develop fluorescent probes. For instance, a study describes the use of 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde as a ratiometric fluorescent probe for detecting cysteine and homocysteine, displaying a significant emission wavelength shift (Lin et al., 2008).
Synthesis of Novel Organic Compounds :
- Research has shown the successful insertion of a benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde, leading to the synthesis of diverse quinolin-4-one derivatives. This showcases its utility in organic synthesis (Xu et al., 2019).
Corrosion Inhibition :
- Imidazole-based molecules including 2-(1H-imidazol-1-yl)benzaldehyde have been used as corrosion inhibitors for carbon steel in acidic mediums. Studies indicate that these compounds exhibit significant anticorrosion efficiency (Costa et al., 2021).
Sensing Applications :
- Derivatives of 2-(1H-imidazol-1-yl)benzaldehyde have been employed in the development of sensors. For instance, a ratiometric optical probe for hydrogen sulfite, based on 4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, has been reported with applications in bioimaging (Cheng et al., 2013).
Catalysis in Chemical Reactions :
- The compound has found applications in catalysis, such as in the microwave-promoted synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, demonstrating its efficiency as a catalyst (Naeimi & Aghaseyedkarimi, 2015).
Antimicrobial and Antifungal Activities :
- Studies have synthesized new compounds using 4-(1H-imidazol-1-yl) benzaldehyde and evaluated them for antimicrobial and antifungal activities. Some compounds have shown significant activities in this area (Hussain et al., 2009).
Luminescence Sensing :
- Imidazole dicarboxylate-based lanthanide metal-organic frameworks, synthesized using derivatives of 2-(1H-imidazol-1-yl)benzaldehyde, have been developed for luminescence sensing of benzaldehyde and other chemicals (Shi et al., 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
2-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDLYLKYXGCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439545 | |
| Record name | 2-(1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)benzaldehyde | |
CAS RN |
151055-86-6 | |
| Record name | 2-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151055-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)



![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)



